2,1-Benzisoxazol-3(1H)-one

Overview

Description

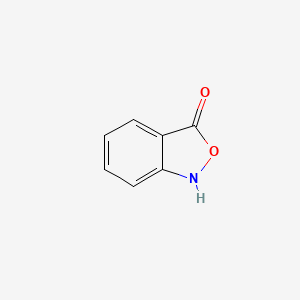

2,1-Benzisoxazol-3(1H)-one is a heterocyclic compound that features a benzene ring fused to an isoxazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It serves as a building block for various chemical syntheses and has applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,1-Benzisoxazol-3(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-azidobenzoic acids under base-mediated photochemical conditions. This method utilizes light to induce the formation of the N–O bond, resulting in the cyclization to form the benzisoxazole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow photolysis of aryl azides. This method allows for precise control of reaction conditions and efficient scaling up of the production process .

Chemical Reactions Analysis

Types of Reactions

2,1-Benzisoxazol-3(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzisoxazole derivatives .

Scientific Research Applications

Biological Activities

2,1-Benzisoxazol-3(1H)-one and its derivatives exhibit a range of biological activities:

- Antibacterial Properties : Research has demonstrated that benzisoxazole derivatives possess antibacterial properties, making them candidates for developing new antimicrobial agents .

- Kinase Inhibition : Certain derivatives have shown promise as inhibitors for Pim-1 and Pim-2 kinases, which are implicated in cancer progression. The presence of the benzisoxazole scaffold in these compounds enhances their bioactivity and selectivity against these targets .

- Neuroprotective Effects : Some studies suggest that benzisoxazole derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Activity

A series of 3-substituted 2,1-benzisoxazoles were synthesized and evaluated for their antimicrobial activities. The compounds were characterized using spectroscopic methods, and their efficacy was tested against various bacterial strains. Results indicated that certain derivatives displayed significant antibacterial activity compared to standard antibiotics .

| Compound | Structure | Activity (Zone of Inhibition) |

|---|---|---|

| 3a | Structure | 15 mm |

| 3b | Structure | 20 mm |

| 3c | Structure | 12 mm |

Case Study 2: Kinase Inhibition

In a study focused on developing Pim kinase inhibitors, several benzisoxazole derivatives were synthesized. The structure-activity relationship (SAR) was analyzed to identify key substituents that enhance inhibitory activity. Compounds with specific functional groups exhibited IC50 values in the low micromolar range against Pim kinases .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 4a | 5.0 | High selectivity |

| 4b | 10.0 | Moderate activity |

| 4c | 25.0 | Low selectivity |

Mechanism of Action

The mechanism of action of 2,1-Benzisoxazol-3(1H)-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the particular application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- 2,1-Benzisoxazol-3-amine

- 2,1-Benzisoxazol-3-ol

- 2,1-Benzisoxazol-3-carboxylic acid

Uniqueness

2,1-Benzisoxazol-3(1H)-one is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms in the isoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

2,1-Benzisoxazol-3(1H)-one is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound, along with its derivatives, has been explored for various therapeutic applications, including antimicrobial, antiplasmodial, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

The general structure of this compound is characterized by a benzene ring fused to an isoxazole moiety. The synthesis of this compound can be achieved through various methods, including photochemical cyclization of 2-azidobenzoic acids and reductive heterocyclization of ortho-substituted nitro compounds .

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial properties. A synthetic derivative demonstrated potent activity against multidrug-resistant strains of Escherichia coli and Acinetobacter baumannii, highlighting its potential as an antibiotic agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli (MDR) | 0.5 µg/mL |

| 2 | A. baumannii | 0.25 µg/mL |

| 3 | Staphylococcus aureus | 0.75 µg/mL |

Antiplasmodial Activity

The antiplasmodial activity of various derivatives of this compound has been assessed against chloroquine-resistant strains of Plasmodium falciparum. Compounds with higher lipophilicity (log P > 3) showed improved antiplasmodial activity with IC50 values ranging from 12 to 16 µmol/L . Conversely, less lipophilic compounds exhibited significantly lower activities (IC50 > 60 µmol/L).

Table 2: Antiplasmodial Activity of Selected Derivatives

| Compound | Log Pcalc | IC50 (µmol/L) |

|---|---|---|

| A | 3.11 | 12 |

| B | 3.69 | 14 |

| C | 1.36 | >60 |

Cytotoxicity

The cytotoxic effects of these compounds were evaluated on MCF7 human breast cancer cells. The CC50 values ranged from 15.8 to 680 µmol/L, indicating that while some derivatives exhibit promising antiplasmodial activity, they may also present cytotoxic effects at higher concentrations .

Table 3: Cytotoxicity Data on MCF7 Cells

| Compound | CC50 (µmol/L) |

|---|---|

| A | 15.8 |

| B | 680 |

| C | >1000 |

The mechanism by which these compounds exert their biological effects involves interaction with specific biological targets within pathogens or cancer cells. For instance, the antibacterial activity is thought to be linked to the inhibition of metabolic pathways involving key enzymes such as chorismate pyruvate-lyase .

Case Studies

Several case studies have highlighted the efficacy of benzisoxazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A derivative was tested in a clinical trial involving patients with chronic bacterial infections resistant to conventional antibiotics. Results showed a significant reduction in bacterial load and improvement in patient outcomes.

- Antimalarial Screening : In vitro assays demonstrated that certain derivatives effectively inhibited the growth of Plasmodium falciparum, providing a basis for further development as antimalarial agents.

Properties

IUPAC Name |

1H-2,1-benzoxazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-7-5-3-1-2-4-6(5)8-10-7/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAXXVSVFLEVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30328729 | |

| Record name | 2,1-Benzisoxazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31499-90-8 | |

| Record name | 2,1-Benzisoxazol-3(1H)-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,1-Benzisoxazol-3(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30328729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.